4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound with a molecular formula of C33H23N3 and a molecular weight of 461.556 g/mol . This compound is characterized by its unique structure, which includes multiple phenyl and pyridine rings. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common synthetic route includes the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings. Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine can be compared with other similar compounds, such as:
4-Phenylphenol: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Tetra-(4-pyridylphenyl)ethylene: Used in the development of advanced materials and studied for its unique photophysical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
651724-38-8 |
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Molecular Formula |
C33H23N3 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C33H23N3/c1-2-8-24(9-3-1)25-12-14-26(15-13-25)27-16-18-28(19-17-27)29-22-32(30-10-4-6-20-34-30)36-33(23-29)31-11-5-7-21-35-31/h1-23H |
InChI Key |
BHQXPNGALWEXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
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